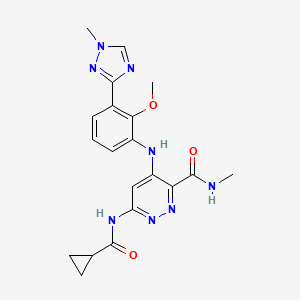
6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-methylpyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-986165, also known as deucravacitinib, is an oral, selective tyrosine kinase 2 (TYK2) inhibitor. It is primarily used in the treatment of moderate to severe plaque psoriasis. TYK2 is an intracellular signaling enzyme involved in the pathogenesis of various immune-mediated disorders, including psoriasis .
Preparation Methods
The preparation of BMS-986165 involves the synthesis of its crystal form. The chemical name of BMS-986165 is 6-(cyclopropaneamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)benzene (Yl)amino)-N-(methyl-D3)pyridazine-3-carboxamide . The synthetic route includes the following steps:
- Formation of the pyridazine ring.
- Introduction of the cyclopropaneamido group.
- Attachment of the methoxybenzene and triazole moieties.
- Crystallization of the final compound.
Industrial production methods involve optimizing the crystallization process to ensure high purity and yield of the final product .
Chemical Reactions Analysis
BMS-986165 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BMS-986165 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of tyrosine kinase 2 and its effects on various signaling pathways.
Biology: The compound is used to investigate the role of TYK2 in immune-mediated disorders and to study the molecular mechanisms underlying these diseases.
Medicine: BMS-986165 is primarily used in clinical trials for the treatment of moderate to severe plaque psoriasis.
Industry: The compound is being developed as a pharmaceutical drug for the treatment of immune-mediated disorders
Mechanism of Action
BMS-986165 exerts its effects by selectively inhibiting tyrosine kinase 2 (TYK2). Unlike other tyrosine kinase inhibitors that target the active kinase domain, BMS-986165 binds to the regulatory pseudokinase domain of TYK2. This allosteric inhibition stabilizes the inactive conformation of the enzyme, preventing its activation and subsequent signaling through the JAK-STAT pathway. This inhibition reduces the production of pro-inflammatory cytokines such as interleukin-12, interleukin-23, and type I interferons, leading to the clinical improvement of psoriatic plaques .
Comparison with Similar Compounds
BMS-986165 is unique in its selective inhibition of TYK2 through allosteric binding to the regulatory domain. Other similar compounds include:
Tofacitinib: A Janus kinase (JAK) inhibitor that targets JAK1 and JAK3.
Baricitinib: Another JAK inhibitor that targets JAK1 and JAK2.
Upadacitinib: A selective JAK1 inhibitor.
Compared to these compounds, BMS-986165 offers higher selectivity for TYK2, potentially leading to a better safety profile and fewer adverse effects .
Properties
CAS No. |
2417137-50-7 |
|---|---|
Molecular Formula |
C20H22N8O3 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-methylpyridazine-3-carboxamide |
InChI |
InChI=1S/C20H22N8O3/c1-21-20(30)16-14(9-15(25-26-16)24-19(29)11-7-8-11)23-13-6-4-5-12(17(13)31-3)18-22-10-28(2)27-18/h4-6,9-11H,7-8H2,1-3H3,(H,21,30)(H2,23,24,25,29) |
InChI Key |
BZZKEPGENYLQSC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13389715.png)
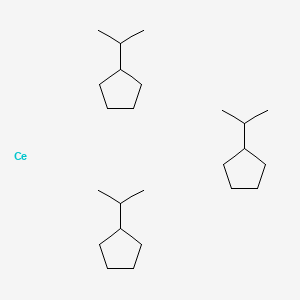
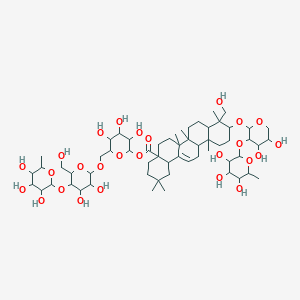
![(5,6-Dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) deca-2,4-dienoate](/img/structure/B13389724.png)
![8H-1,2,4-Triazolo[3,4-c][1,4]oxazinium, 5,6-dihydro-2-phenyl-5-(phenylmethyl)-, (5S)-, tetrafluoroborate(1-)](/img/structure/B13389734.png)
![(E)-(+/-)-7-[3-(4-Fluorophenyl)-1-(methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic Acid](/img/structure/B13389738.png)
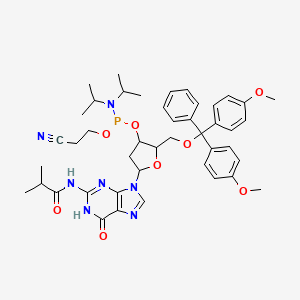
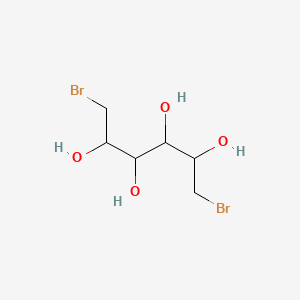
![2-[[2-[[2-[(2,6-Dimethylpiperidine-1-carbonyl)amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B13389768.png)
![N-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-3-yl)methyl)-N-pentanoyl-L-valine](/img/structure/B13389773.png)
![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile](/img/structure/B13389776.png)
![(3aR,6S)-2-ethylimino-5-(hydroxymethyl)-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B13389777.png)
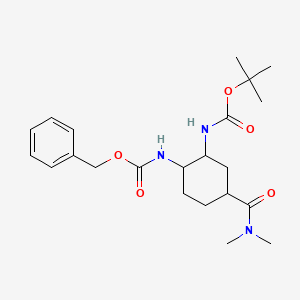
![3-(1H-indol-3-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13389788.png)
